![molecular formula C9H15NO2 B064983 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone CAS No. 194784-11-7](/img/structure/B64983.png)
1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone, also known as (-)-Cocaine, is a psychoactive alkaloid that is derived from the leaves of the coca plant. This compound has been used for centuries for its stimulant and anesthetic properties. The purpose of 2.1]oct-8-yl)ethanone.
Wirkmechanismus
The mechanism of action of (-)-Cocaine involves the inhibition of dopamine reuptake in the brain. This leads to an accumulation of dopamine in the synapse, which results in increased stimulation of the dopamine receptors. This stimulation is responsible for the euphoric and rewarding effects of the drug. (-)-Cocaine also affects other neurotransmitters such as serotonin and norepinephrine, which contribute to its overall effects on behavior and cognition.
Biochemical and Physiological Effects:
(-)-Cocaine has a wide range of biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems such as heart attacks and strokes. This compound also causes vasoconstriction, which can lead to tissue damage and necrosis. Long-term use of (-)-Cocaine can result in addiction, tolerance, and withdrawal symptoms such as depression, anxiety, and fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
(-)-Cocaine has several advantages for lab experiments, as it is a potent and well-studied drug. It can be used as a model drug for studying addiction, as well as for studying the effects of dopamine on behavior and cognition. However, the use of (-)-Cocaine in lab experiments is limited by its potential for abuse and dependence. It is also difficult to control the dosage and purity of the drug, which can lead to inconsistent results.
Zukünftige Richtungen
There are several future directions for research on (-)-Cocaine. One area of interest is the development of new treatments for addiction and withdrawal. Another area of interest is the study of the long-term effects of (-)-Cocaine on the brain and behavior. Additionally, there is a need for better methods of controlling the dosage and purity of the drug for use in lab experiments. Finally, research is needed to identify new compounds that may have similar effects on the brain and behavior as (-)-Cocaine, but with fewer side effects.
Synthesemethoden
The synthesis of (-)-Cocaine is a complex process that involves several steps. The first step is the extraction of the coca leaves using a solvent such as ether or chloroform. The extracted material is then purified using a series of chemical reactions that involve acid-base extractions, crystallization, and chromatography. The final product is a white crystalline powder that is highly potent and addictive.
Wissenschaftliche Forschungsanwendungen
(-)-Cocaine has been extensively studied for its effects on the central nervous system. It is known to stimulate the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This compound has been used as a model drug for studying addiction, as it has a high potential for abuse and dependence. (-)-Cocaine has also been used in neuroscience research to study the effects of dopamine on behavior and cognition.
Eigenschaften
CAS-Nummer |
194784-11-7 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(11)10-7-2-3-8(10)5-9(12)4-7/h7-9,12H,2-5H2,1H3 |
InChI-Schlüssel |
OSKMTRDBLAVUMD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2CCC1CC(C2)O |
Kanonische SMILES |
CC(=O)N1C2CCC1CC(C2)O |
Andere CAS-Nummern |
4030-20-0 |
Synonyme |
8-Azabicyclo[3.2.1]octan-3-ol, 8-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)
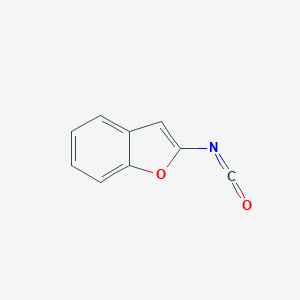
![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)
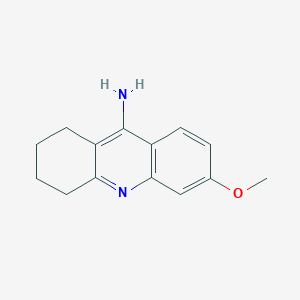

![Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium](/img/structure/B64915.png)
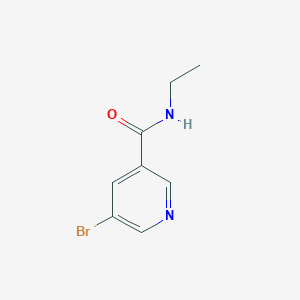
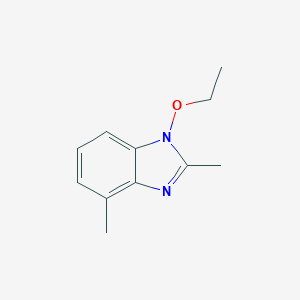
![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)
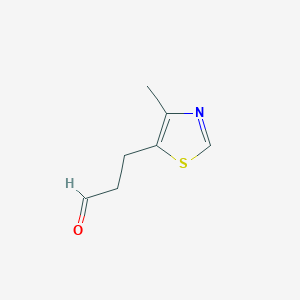


![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)